molecular formula C19H24N2O2S B11349533 2-methoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

2-methoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B11349533
M. Wt: 344.5 g/mol
InChI Key: ZWUHJJDRYUIKCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a piperidine ring, and a thiophene ring attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzamide derivatives.

    Substitution: Halogenated or hydroxylated benzamide derivatives.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with neurotransmitter receptors can influence neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the combination of its methoxy group, piperidine ring, and thiophene ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H24N2O2S

Molecular Weight

344.5 g/mol

IUPAC Name

2-methoxy-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C19H24N2O2S/c1-23-17-9-4-3-8-15(17)19(22)20-14-16(18-10-7-13-24-18)21-11-5-2-6-12-21/h3-4,7-10,13,16H,2,5-6,11-12,14H2,1H3,(H,20,22)

InChI Key

ZWUHJJDRYUIKCG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC(C2=CC=CS2)N3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.